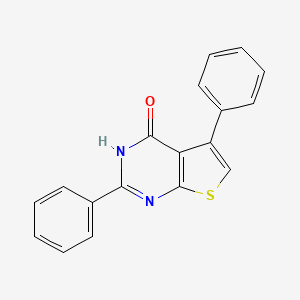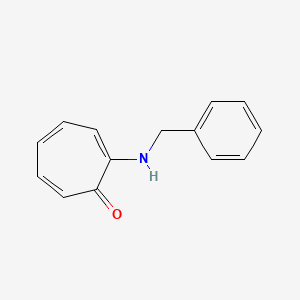![molecular formula C15H16O3 B14172696 4',5-Dimethoxy-2'-methyl[1,1'-biphenyl]-3-ol CAS No. 1261908-05-7](/img/structure/B14172696.png)
4',5-Dimethoxy-2'-methyl[1,1'-biphenyl]-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-METHOXY-2-METHYLPHENYL)-3-METHOXYPHENOL is an organic compound with a complex structure that includes methoxy and methyl groups attached to a phenyl ring
Métodos De Preparación
The synthesis of 5-(4-METHOXY-2-METHYLPHENYL)-3-METHOXYPHENOL can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-2-methylphenol with appropriate reagents under controlled conditions. Industrial production methods often involve the use of catalysts and specific reaction conditions to optimize yield and purity. For example, the use of dimethylbenzene as a solvent and nitrogen protection can enhance the efficiency and safety of the synthesis process .
Análisis De Reacciones Químicas
5-(4-METHOXY-2-METHYLPHENYL)-3-METHOXYPHENOL undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinones, while reduction can produce corresponding alcohols .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with enzymes or receptors. In medicine, derivatives of this compound could be explored for their therapeutic potential. Industrially, it can be used in the production of polymers and other materials .
Mecanismo De Acción
The mechanism of action of 5-(4-METHOXY-2-METHYLPHENYL)-3-METHOXYPHENOL involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar compounds to 5-(4-METHOXY-2-METHYLPHENYL)-3-METHOXYPHENOL include other methoxyphenols and methylphenols. These compounds share structural similarities but may differ in their chemical properties and applications. For instance, 4-methoxy-2-methylphenylboronic acid and 4-methoxy-2-methylphenyl isocyanate are related compounds with distinct reactivity and uses . The uniqueness of 5-(4-METHOXY-2-METHYLPHENYL)-3-METHOXYPHENOL lies in its specific substitution pattern and the resulting chemical behavior.
Propiedades
Número CAS |
1261908-05-7 |
|---|---|
Fórmula molecular |
C15H16O3 |
Peso molecular |
244.28 g/mol |
Nombre IUPAC |
3-methoxy-5-(4-methoxy-2-methylphenyl)phenol |
InChI |
InChI=1S/C15H16O3/c1-10-6-13(17-2)4-5-15(10)11-7-12(16)9-14(8-11)18-3/h4-9,16H,1-3H3 |
Clave InChI |
FSEPJXHIYGITQL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OC)C2=CC(=CC(=C2)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-{[3-(4-Fluorophenoxy)phenyl]methanesulfonyl}-1,2,4-thiadiazole](/img/structure/B14172623.png)
![N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]propanamide](/img/structure/B14172628.png)
![N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2,2-dimethylpropanamide](/img/structure/B14172642.png)
![disodium;5-[[4-[6-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-1H-benzimidazol-2-yl]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B14172643.png)


![Ethynyl(dimethyl)[2-(phenylethynyl)phenyl]silane](/img/structure/B14172680.png)
![Pyridine, 2-[1-amino-3-(diethylamino)propyl]-](/img/structure/B14172689.png)

![4-[(2-Bromo-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine](/img/structure/B14172705.png)
![2-{4-[10-(Naphthalen-2-YL)anthracen-9-YL]phenyl}-1,10-phenanthroline](/img/structure/B14172708.png)

